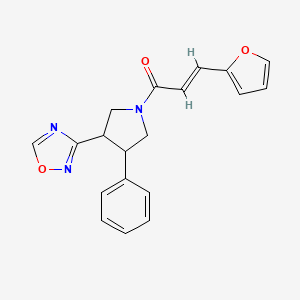

![molecular formula C10H16ClFO4S B2969903 Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate CAS No. 1807887-98-4](/img/structure/B2969903.png)

Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate is a chemical compound with the CAS Number: 1955498-99-3 . It has a molecular weight of 286.75 . The IUPAC name for this compound is ethyl 4- ( (chlorosulfonyl)methyl)-4-fluorocyclohexane-1-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16ClFO4S/c1-2-16-9 (13)8-3-5-10 (12,6-4-8)7-17 (11,14)15/h8H,2-7H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Applications De Recherche Scientifique

Synthesis and Characterization

Enantioselective Synthesis : A study by Raw and Jang (2000) discusses the enantioselective synthesis of a related compound, Ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, which is a potent attractant for the Mediterranean fruit fly. This synthesis involves asymmetric Diels–Alder reaction and iodolactonization, highlighting the complexity and potential applications of such compounds in organic synthesis and pest control (Raw & Jang, 2000).

Structural Study : Another study by Arias-Pérez et al. (1995) investigated Ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate using 1 H, 13 C and 2D NMR spectroscopy. This study provided insights into the conformational behavior of such compounds, which is crucial for understanding their chemical properties and potential applications (Arias-Pérez et al., 1995).

Polymerization and Material Science

Ring-Opening Polymerization : Trollsås et al. (2000) described the synthesis and homo- and copolymerization of new cyclic esters containing protected functional groups. This research is significant in the field of material science, particularly in developing new polymeric materials with specific properties (Trollsås et al., 2000).

Enzymatic Catalyzed Polymerization : Pang, Ritter, and Tabatabai (2003) reported the oligomerization of Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradish peroxidase as a catalyst. This study is relevant in the context of green chemistry and enzymatic catalysis in polymer formation (Pang, Ritter, & Tabatabai, 2003).

Biological and Medical Applications

Antiradical and Antimicrobial Evaluation : Danish et al. (2019) synthesized and evaluated sulfonamide derived esters for their antioxidant, enzyme inhibition, antibacterial, and antifungal activities. Such research demonstrates the potential biomedical applications of cyclohexanecarboxylate derivatives in developing new therapeutic agents (Danish et al., 2019).

C-N, C-O, and C-S Coupling Reactions : Lv and Bao (2007) utilized ethyl 2-oxocyclohexanecarboxylate as a ligand in copper-catalyzed coupling reactions. This research is crucial for the development of new synthetic methodologies in organic chemistry, which can have far-reaching implications in drug synthesis and material science (Lv & Bao, 2007).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 4-(chlorosulfonylmethyl)-4-fluorocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClFO4S/c1-2-16-9(13)8-3-5-10(12,6-4-8)7-17(11,14)15/h8H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYBQMFDZDQZGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)(CS(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClFO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

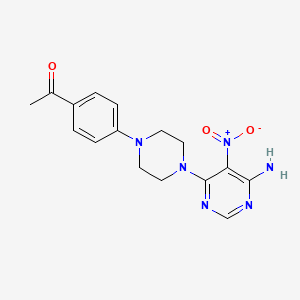

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2969822.png)

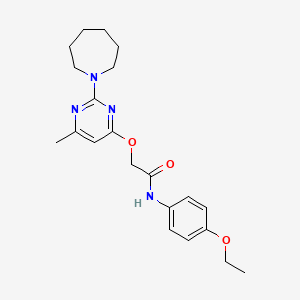

![2,4-dichlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime](/img/structure/B2969825.png)

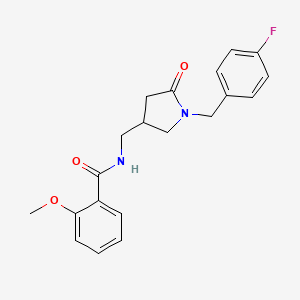

![Benzo[d][1,3]dioxol-5-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2969826.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2969827.png)

![6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride](/img/structure/B2969829.png)

![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2969835.png)

![ethyl 3-cyano-2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2969838.png)

![2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2969841.png)

![10,11-dimethoxy-6-(4-methylphenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B2969842.png)

![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-3-methylpurine-2,6-dione](/img/structure/B2969843.png)